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Compound of Interest

Compound Name: Infigratinib Phosphate

Cat. No.: B608101

Technical Support Center: Infigratinib Phosphate

Welcome to the Technical Support Center for Infigratinib Phosphate. This resource is
designed to provide researchers, scientists, and drug development professionals with
comprehensive guidance on utilizing Infigratinib Phosphate in a research setting, with a
special focus on strategies to understand and mitigate off-target effects.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of Infigratinib Phosphate?

Al: Infigratinib is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth
Factor Receptors (FGFR) 1, 2, and 3.[1][2] Constitutive activation of FGFR signaling due to
gene fusions, amplifications, or mutations can drive the proliferation and survival of malignant
cells.[3] Infigratinib blocks this signaling, thereby inhibiting tumor cell growth.[3]

Q2: What are the known on-target and off-target effects of Infigratinib?

A2: The most common on-target effect is hyperphosphatemia, which results from the inhibition
of FGFR signaling's role in phosphate homeostasis.[4] Off-target effects can occur due to
Infigratinib's interaction with other kinases. While highly selective for FGFR1-3, it can inhibit
other kinases at higher concentrations, such as VEGFR2.[1] Other observed adverse effects in
clinical settings include ocular toxicities and stomatitis.
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Q3: How can | minimize off-target effects in my cell culture experiments?

A3: The key is to use the lowest effective concentration of Infigratinib that inhibits the target
FGFR while having minimal impact on known off-target kinases. We recommend performing a
dose-response experiment to determine the optimal concentration for your specific cell line and
experimental endpoint. Comparing the effective concentration to the IC50 values for off-target
kinases (see Table 1) can help assess the potential for off-target effects.

Q4: | am observing unexpected cellular phenotypes that do not seem to be related to FGFR
inhibition. What could be the cause?

A4: This could be due to an off-target effect. First, review the kinase selectivity profile of
Infigratinib (Table 1) to identify potential off-target kinases that might be responsible for the
observed phenotype. To confirm this, you can use techniques like CRISPR-Cas9 to knock out
the suspected off-target kinase and see if the phenotype is rescued in the presence of
Infigratinib.

Q5: What is the recommended starting concentration for in vitro experiments?

A5: Based on published data, Infigratinib inhibits FGFR1, 2, and 3 with IC50 values in the low
nanomolar range (around 1-2 nM in cell-free assays).[1][5] For cell-based assays, the IC50 for
proliferation of FGFR-dependent cell lines is also in the low nanomolar range (e.g., 5-32 nM for
various bladder cancer cell lines).[1] We recommend starting with a concentration range that
brackets these values (e.g., 1 nM to 1 uM) to determine the optimal concentration for your
system.
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Issue

Possible Cause

Recommended Action

High cell toxicity at expected

effective concentration

Off-target effects; Cell line is

particularly sensitive.

1. Perform a dose-response
curve to determine the IC50 in
your cell line. 2. Lower the
concentration of Infigratinib. 3.
If the toxicity persists at
concentrations required for
FGFR inhibition, consider
using a different FGFR
inhibitor with an alternative

selectivity profile.

Inconsistent results between

experiments

Reagent variability; Cell culture

conditions.

1. Ensure consistent lot and
storage of Infigratinib
Phosphate. 2. Standardize cell
passage number and seeding
density. 3. Prepare fresh
dilutions of Infigratinib for each

experiment.

Lack of efficacy at expected

concentrations

Cell line does not have
activating FGFR alterations;

Drug degradation.

1. Confirm the presence of
FGFR fusions, mutations, or
amplifications in your cell line
using genomic or
transcriptomic methods. 2.
Verify the activity of your
Infigratinib stock by testing it

on a known sensitive cell line.

Quantitative Data Summary

Table 1: Infigratinib Phosphate Kinase Selectivity Profile

This table summarizes the half-maximal inhibitory concentration (IC50) of Infigratinib against its
primary targets (FGFR1-3) and a selection of off-target kinases. Lower IC50 values indicate

higher potency.
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Kinase CS0 (nM) - Cell- IC50 (nM) - Cellular Reference
Free

FGFR1 09-1.1 4.6 [1][5]
FGFR2 1.0-1.4 4.9 [1][5]
FGFR3 1.0-2.0 5.0 [1][5]
FGFR4 60 - 61 168 [2][5]
VEGFR2 180 [1]
Abl 2300 [1]
Fyn 1900 [1]
Kit 750 [1]
Lck 2500 [1]
Lyn 300 [1]
Yes 1100 [1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Radiometric

Kinase Assay

This protocol is adapted from a method to assess the enzymatic activity of a purified kinase in

the presence of an inhibitor.[1]

Materials:

» Purified recombinant kinase (e.g., FGFR1, FGFR2, FGFR3, or a potential off-target kinase)

o Kinase-specific peptide substrate

e [y-P]ATP
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« Infigratinib Phosphate

e Kinase reaction buffer (e.g., 20 mM Tris-HCI, pH 7.5, 3 mM MnClz, 3 mM MgClz, 1 mM DTT)
o 96-well filter plates

e 0.5% Phosphoric acid

« Scintillation fluid

» Microplate scintillation counter

Procedure:

Prepare a serial dilution of Infigratinib Phosphate in DMSO.
e In a 96-well plate, add the following to each well:
o 10 pL of 3x concentrated Infigratinib solution (or DMSO for control).

o 10 pL of a substrate mixture containing the peptide substrate and [y-33P]JATP in kinase
reaction buffer.

« Initiate the reaction by adding 10 pL of 3x concentrated enzyme solution in assay buffer.

 Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes),
ensuring the reaction is in the linear range.

» Stop the reaction by adding phosphoric acid.

o Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5%
phosphoric acid to remove unincorporated [y-3P]ATP.

» Dry the filter membranes, add scintillation fluid, and count the radioactivity using a microplate
scintillation counter.

» Calculate the percent inhibition for each Infigratinib concentration relative to the DMSO
control.
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o Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay to Determine Cellular
IC50

This protocol measures cell viability to determine the potency of Infigratinib in a cellular context.
Materials:

e Cancer cell line with known FGFR status

o Complete cell culture medium

« Infigratinib Phosphate

e DMSO (vehicle control)

o 96-well clear-bottom cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

o Plate reader (luminescence or fluorescence)

Procedure:

e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

o Prepare a serial dilution of Infigratinib Phosphate in complete cell culture medium. Also,
prepare a vehicle control with the same final concentration of DMSO.

¢ Remove the old medium from the cells and add the medium containing the different
concentrations of Infigratinib or vehicle control.

¢ Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
o Add the cell viability reagent to each well according to the manufacturer's instructions.

¢ |ncubate for the recommended time.
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e Measure the luminescence or fluorescence using a plate reader.
o Calculate the percent viability for each concentration relative to the vehicle control.

o Determine the IC50 value by plotting the percent viability against the logarithm of the
Infigratinib concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: CRISPR-Cas9 Knockout for Off-Target
Validation

This protocol provides a general workflow for using CRISPR-Cas9 to validate a suspected off-
target effect.

Materials:

e Cell line of interest

¢ sgRNA targeting the suspected off-target kinase

e Cas9 nuclease (can be delivered as plasmid, mRNA, or protein)
o Transfection reagent or electroporation system

» Antibody against the off-target kinase for validation of knockout
« Infigratinib Phosphate

Procedure:

» Design and Synthesize sgRNA: Design at least two sgRNASs targeting a coding exon of the
suspected off-target kinase.

» Transfection/Electroporation: Co-transfect or electroporate the cells with the sgRNA and
Cas9 nuclease.

o Clonal Selection (Optional but Recommended): Select single-cell clones and expand them.
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 Validation of Knockout: Screen the clones for the absence of the target protein by Western

blot or confirm the genomic edit by sequencing.

e Phenotypic Assay: Treat the validated knockout cells and the parental (wild-type) cells with

Infigratinib at a concentration that previously induced the suspected off-target phenotype.

» Analysis: If the phenotype is absent or significantly reduced in the knockout cells compared

to the parental cells, it provides strong evidence that the effect is mediated by the knocked-

out kinase.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib

Phosphate.
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Investigation 0; Off-Target Effects
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Caption: Workflow for investigating and validating potential off-target effects of Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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